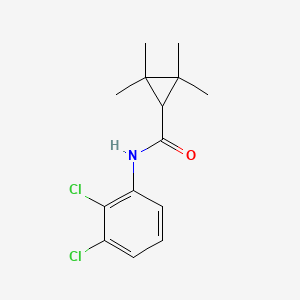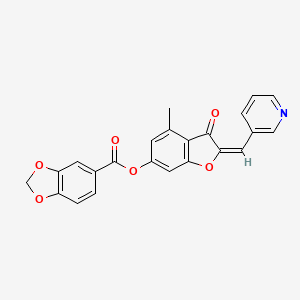
N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a chloro substituent, and a nitro group attached to a benzoyl-beta-alanine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chloro substituent is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Benzyloxy Group Introduction: The benzyloxy group is added through a nucleophilic substitution reaction, often using benzyl alcohol and a suitable base.
Coupling with Beta-Alanine: The final step involves coupling the substituted benzoyl compound with beta-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination, and automated systems for coupling reactions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl-beta-alanine derivatives.
Hydrolysis: Carboxylic acids and alcohols.
科学研究应用
N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tubercular agents.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用机制
The mechanism of action of N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide .
- N-(3-chloro-2-nitrobenzoyl)-beta-alanine .
Uniqueness
N-{3-(benzyloxy)-4-chloro-2-nitrobenzoyl}-beta-alanine is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
属性
分子式 |
C17H15ClN2O6 |
|---|---|
分子量 |
378.8 g/mol |
IUPAC 名称 |
3-[(4-chloro-2-nitro-3-phenylmethoxybenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C17H15ClN2O6/c18-13-7-6-12(17(23)19-9-8-14(21)22)15(20(24)25)16(13)26-10-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,19,23)(H,21,22) |
InChI 键 |
LNLTXNLKGOJDSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2[N+](=O)[O-])C(=O)NCCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one](/img/structure/B13376294.png)
![1H-benzimidazol-2-yl 2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl sulfide](/img/structure/B13376308.png)
![N-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13376313.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B13376326.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]nicotinamide](/img/structure/B13376330.png)
![2-bromo-N-{4-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]phenyl}benzamide](/img/structure/B13376338.png)
![13-methyl-4-(3-propan-2-yloxyphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B13376343.png)
![N-{3-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B13376348.png)

![3-(3,4-Dimethoxybenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376353.png)
![[({4-Oxo-2-[(3-phenyl-2-propenylidene)hydrazono]-1,3-thiazolidin-5-yl}acetyl)amino]acetic acid](/img/structure/B13376359.png)
![N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B13376363.png)

